molecular formula C6H12Br2N2 B12357367 2-Pyridinamine, 4-(bromomethyl)-, monohydrobromide

2-Pyridinamine, 4-(bromomethyl)-, monohydrobromide

Cat. No.: B12357367
M. Wt: 271.98 g/mol
InChI Key: JTFCVWRZXPJOIP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2. It belongs to the pyridine family and is characterized by the presence of a bromomethyl group attached to the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction conditions often include a solvent like acetonitrile or dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 4-(bromomethyl)pyridin-2-amine hydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)pyridin-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)pyridin-2-amine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridin-2-amine
  • 4-(Iodomethyl)pyridin-2-amine
  • 2-Aminomethylpyridine

Uniqueness

4-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to its specific reactivity and the presence of the bromomethyl group, which imparts distinct chemical properties compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C6H12Br2N2

Molecular Weight

271.98 g/mol

IUPAC Name

4-(bromomethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrobromide

InChI

InChI=1S/C6H11BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h5H,1-4H2,(H2,8,9);1H

InChI Key

JTFCVWRZXPJOIP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(CC1CBr)N.Br

Origin of Product

United States

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